
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester
Descripción general
Descripción
“(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester”, also known as “Methyl (4-chlorophenyl) hydroxyacetate”, is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” can be analyzed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds. It manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” can be determined using various analytical techniques . These properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
Inhibition of Colon Cancer Cell Proliferation
A series of 24 compounds were synthesized based on the structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These derivatives selectively inhibit the proliferation of colon cancer cells . The inhibitory action (IC50) of these compounds on HCT-116 cells was found to be between 0.12 mg mL−1 to 0.81 mg mL−1 .
Selective Action on Cancerous Cells
The compounds synthesized from “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” were also examined for their inhibitory action on normal and non-cancerous cells (HEK-293 cells). It was confirmed that the action of these compounds was specific to cancerous cells .
Induction of Apoptosis in Cancer Cells
The antiproliferative and apoptotic activity of the compounds were further studied with molecular docking . The cancerous cells were also examined for nuclear disintegration through staining with DAPI, (4′,6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain, and it was found that there was loss of DAPI staining in the compound treated cancerous cells .
Potential Action through HSP90 and TRAP1 Mediated Signaling Pathway
The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway . Compounds 7a and 7g showed the highest selectivity to TRAP1 which explained its superior activity .
Synthesis of Methyl Benzoate Derivatives
In 2017, Wolf’s group used aldehydes to prepare methyl benzoate derivatives by adding riboflavin tetraacetate as photocatalyst under visible light conditions . At first, 4-chlorobenzaldehyde and methanol could form a hemi-acetal .
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNRFMQCNBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

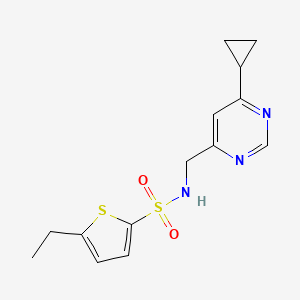
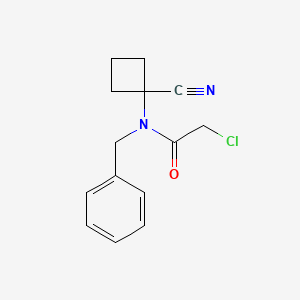

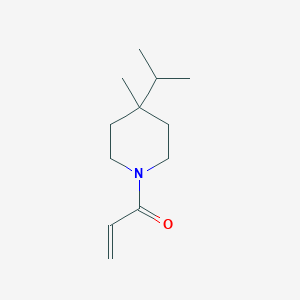
C=O)(C)C](/img/structure/B2520431.png)
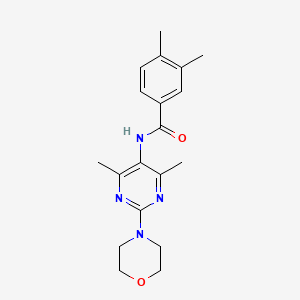
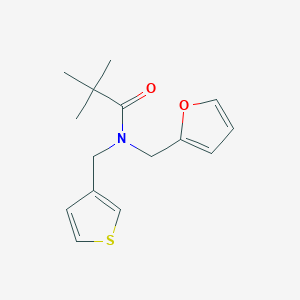

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)
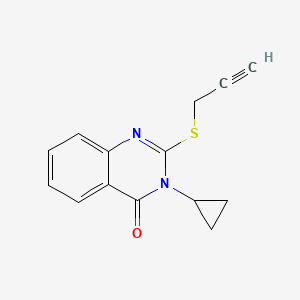
![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)